Gabapentine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gabapentin, structurally related to the neurotransmitter GABA (gamma-aminobutyric acid), mimics GABA's activity. It is widely used in neurology for the treatment of peripheral neuropathic pain and exists in a zwitterionic form in the solid state. The molecule's properties have been extensively studied using quantum chemical calculations and experimental spectroscopic techniques (Sinha et al., 2013).

Synthesis Analysis

A concise and efficient synthesis of Gabapentin has been achieved with an overall yield of 56% via 6 N HCl mediated hydrolysis of the corresponding γ-lactam, obtained from the intramolecular C-CH insertion reaction of N-tert-butyl-N-cyclohexylmethyl diazoacetamide with 0.02 mol% Rh2(OAc)4 catalyst (Chen et al., 2003).

Molecular Structure Analysis

The molecular structure and bonding network of Gabapentin hydrochloride hemihydrate have been examined, revealing extensive inter and intra-molecular hydrogen bonding networks. A unique and relatively rare three-center hydrogen bond configuration, as well as N–H···O donor hydrogen bonds, have been observed, linking the molecules into chains (Jasinski et al., 2009).

Chemical Reactions and Properties

Gabapentin's antinociceptive action involves its binding to the alpha2delta subunit of voltage-dependent Ca2+ channels, modulating Ca2+ current and affecting neurotransmitter release. This mechanism is distinct from that of traditional GABAergic drugs and contributes to its therapeutic effects (Cheng & Chiou, 2006).

Physical Properties Analysis

Gabapentin's synthesis and the high mass and heat transfer performance of its production process have been enhanced using a microreaction system, demonstrating the drug's efficient production at relatively high temperatures with significantly reduced residence times (Huang et al., 2017).

Chemical Properties Analysis

The chemical and structural characteristics of Gabapentin, including its pharmacokinetics and pharmacodynamics, have been reviewed, highlighting its antihyperalgesic properties and unique mechanism of action in acute pain management. This makes Gabapentin a safe and efficacious drug for treating postoperative pain (Chang et al., 2014).

Applications De Recherche Scientifique

Gestion de la Douleur

La gabapentine a été initialement développée comme relaxant musculaire, puis on a découvert qu'elle avait une activité anticonvulsivante et, par la suite, qu'elle avait des effets analgésiques {svg_1}. Les gabapentinoïdes sont des traitements de première intention pour la douleur chronique {svg_2}. L'effet de la gabapentine est d'atténuer la régulation par Cavα2δ-1 du trafic avant et inverse de la sous-unité du canal calcique de type N Cav2.2 - un canal calcique qui est crucial dans la transmission des signaux de douleur aux terminaisons nerveuses afférentes sensorielles dans la corne dorsale spinale {svg_3}.

Traitement des Crises

La gabapentine a été initialement approuvée pour le traitement des crises {svg_4}. Elle améliore la synthèse du GABA et augmente l'expression à la surface cellulaire des récepteurs δGABA_A, contribuant à ses effets antinociceptifs, anticonvulsivants et anxiolytiques {svg_5}.

Traitement des Troubles psychiatriques

La gabapentine est largement utilisée pour diverses affections, y compris les troubles psychiatriques {svg_6}. Elle inhibe la libération de glutamate et interfère avec l'activation des récepteurs NMDA {svg_7}.

Traitement de la Douleur neuropathique

La gabapentine est approuvée pour une utilisation chez l'homme pour traiter la douleur {svg_8}. Elle se lie à la sous-unité protéique alpha-2-delta des canaux calciques voltage-dépendants dans le système nerveux central, bloquant ainsi l'afflux excitateur de calcium {svg_9}.

Traitement des Troubles du sommeil

La gabapentine est également utilisée pour traiter les troubles du sommeil {svg_10}. Elle réduit l'expression et la phosphorylation de la CaMKII par le biais de la modulation de la phosphorylation de l'ERK1/2 {svg_11}.

Applications oculaires

La gabapentine a démontré son efficacité dans la gestion de la douleur oculaire associée à la sécheresse oculaire et/ou aux ulcères cornéens {svg_12}. De plus, son activité de sécrétagogue contribue à préserver l'hydratation de la surface oculaire {svg_13}. Sous forme de gouttes ophtalmiques, elle a également été explorée comme option thérapeutique pour l'inconfort de la surface oculaire dans des affections telles que la sécheresse oculaire, la kératite neurotrophique, les ulcères cornéens et la douleur oculaire neuropathique {svg_14}.

Propriétés anti-inflammatoires

La gabapentine inhibe l'activation du NF-kB et la production subséquente de cytokines inflammatoires {svg_15}. Elle stimule également le récepteur adénosinique purinergique A1, ce qui soutient ses propriétés anti-inflammatoires et cicatrisantes {svg_16}.

Applications thérapeutiques larges

En raison de ses propriétés pharmacocinétiques, qui nécessitent une administration fréquente du médicament, plusieurs structures cristallines contenant de la gabapentine ont été obtenues et analysées avec succès {svg_17}. Cela a conduit à un large éventail d'applications thérapeutiques {svg_18}.

Chacune de ces applications représente un aspect unique de l'utilité de la gabapentine dans la recherche scientifique et la pratique clinique. Il est important de noter que, bien que la gabapentine ait un large éventail d'applications, son utilisation doit toujours être effectuée sous la direction d'un professionnel de la santé en raison des effets secondaires potentiels {svg_19}.

Mécanisme D'action

Target of Action

Gabapentin, also known as Gabapentin-d6, primarily targets the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system . This subunit is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn .

Mode of Action

Instead, it interacts physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . Gabapentin’s effect is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .

Biochemical Pathways

Gabapentin affects several biochemical pathways. It inhibits the excitatory influx of calcium by binding to the alpha-2-delta protein subunit of voltage-gated calcium channels . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . Furthermore, Gabapentin inhibits glutamate release and interferes with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Gabapentin are crucial for understanding its bioavailability. The majority of drugs, including Gabapentin, pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion . More than 80% of all drugs contain one or more ionizable groups .

Result of Action

Gabapentin enhances the expression of GABAA receptors and increases a tonic inhibitory conductance in neurons . This increased expression likely contributes to GABAergic effects as Gabapentin causes ataxia and anxiolysis in wild-type mice . Gabapentin also inhibits the activity of voltage-dependent L-type calcium channels by binding to the α2-δ1 and α2-δ2 subunits .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, Gabapentin has been explored as a therapeutic option for ocular surface discomfort in conditions such as dry eye, neurotrophic keratitis, corneal ulcers, and neuropathic ocular pain . The environment of the ocular surface can influence the action of Gabapentin.

Orientations Futures

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug-associated .

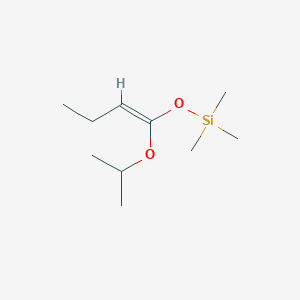

Propriétés

| { "Design of Synthesis Pathway": "Gabapentin-d6 can be synthesized by the reaction of Gabapentin with deuterated hydrochloric acid.", "Starting Materials": [ "Gabapentin", "Deuterated Hydrochloric Acid" ], "Reaction": [ "Gabapentin is dissolved in a mixture of water and deuterated hydrochloric acid.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is then evaporated under reduced pressure.", "The resulting solid is washed with diethyl ether and dried under vacuum.", "The final product, Gabapentin-d6, is obtained as a white crystalline powder." ] } | |

Numéro CAS |

1346600-67-6 |

Formule moléculaire |

C₉H₁₁D₆NO₂ |

Poids moléculaire |

177.27 |

Synonymes |

1-(Aminomethyl)cyclohexaneacetic Acid-d6; Neurontin-d6; GOE-3450-d6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)